Cas no 2228787-87-7 (O-2-(2-ethylphenyl)propylhydroxylamine)

O-2-(2-ethylphenyl)propylhydroxylamine is a specialized hydroxylamine derivative characterized by its unique ethylphenyl and propyl substituents, which influence its reactivity and stability. This compound is primarily utilized in organic synthesis as an intermediate for the preparation of more complex molecules, particularly in pharmaceutical and agrochemical applications. Its structural features enhance its utility in selective N- and O-functionalization reactions. The presence of the hydroxylamine group allows for participation in redox processes and serves as a versatile building block for nitrogen-containing frameworks. Careful handling is recommended due to potential sensitivity to oxidation. Its well-defined structure ensures consistent performance in synthetic workflows.
O-2-(2-ethylphenyl)propylhydroxylamine structure
2228787-87-7 structure
Product Name:O-2-(2-ethylphenyl)propylhydroxylamine
CAS No:2228787-87-7
MF:C11H17NO
MW:179.258783102036
CID:6395438
PubChem ID:165617050
Update Time:2025-07-23

O-2-(2-ethylphenyl)propylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-2-(2-ethylphenyl)propylhydroxylamine
    • O-[2-(2-ethylphenyl)propyl]hydroxylamine
    • EN300-1808198
    • 2228787-87-7
    • Inchi: 1S/C11H17NO/c1-3-10-6-4-5-7-11(10)9(2)8-13-12/h4-7,9H,3,8,12H2,1-2H3
    • InChI Key: DTHWYFBSKGEUES-UHFFFAOYSA-N
    • SMILES: O(CC(C)C1C=CC=CC=1CC)N

Computed Properties

  • Exact Mass: 179.131014166g/mol
  • Monoisotopic Mass: 179.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 35.2Ų

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Additional information on O-2-(2-ethylphenyl)propylhydroxylamine

Professional Introduction to Compound with CAS No. 2228787-87-7 and Product Name: O-2-(2-ethylphenyl)propylhydroxylamine

The compound with the CAS number 2228787-87-7 and the product name O-2-(2-ethylphenyl)propylhydroxylamine represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in various biochemical pathways and therapeutic interventions. The molecular formula and structural configuration of this compound contribute to its distinctive chemical properties, making it a subject of intense study among researchers.

In recent years, the exploration of novel hydroxylamine derivatives has been a focal point in medicinal chemistry, particularly for their role in modulating enzymatic activities and cellular signaling mechanisms. The presence of the hydroxylamine functional group in O-2-(2-ethylphenyl)propylhydroxylamine suggests its involvement in redox reactions and interactions with biological targets. This compound’s structure, featuring an ethylphenyl substituent on the propyl chain, enhances its solubility and bioavailability, which are critical factors in drug design and development.

One of the most compelling aspects of O-2-(2-ethylphenyl)propylhydroxylamine is its potential application in the synthesis of pharmacological agents targeting neurological disorders. Current research indicates that hydroxylamine derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer’s disease and Parkinson’s disease. The ethylphenyl moiety may further enhance binding affinity to specific receptors, improving the efficacy of drug candidates derived from this compound.

Moreover, the chemical stability and reactivity of O-2-(2-ethylphenyl)propylhydroxylamine make it a valuable intermediate in organic synthesis. Researchers have leveraged its properties to develop novel synthetic pathways for complex molecules, including those with anti-inflammatory and anticancer properties. The compound’s ability to undergo selective modifications allows for the creation of diverse analogs with tailored biological activities, expanding its utility in drug discovery.

Recent advancements in computational chemistry have enabled more precise predictions of the biological behavior of O-2-(2-ethylphenyl)propylhydroxylamine. Molecular modeling studies have revealed insights into its interaction with proteins and enzymes, providing a foundation for rational drug design. These simulations have identified key residues that mediate binding affinity, guiding the optimization of lead compounds for clinical development.

The pharmaceutical industry has shown particular interest in hydroxylamine derivatives due to their versatility as pharmacophores. O-2-(2-ethylphenyl)propylhydroxylamine, with its unique structural features, is being evaluated for its potential as a scaffold in the development of new drugs. Its incorporation into drug candidates could lead to improved pharmacokinetic profiles, including enhanced bioavailability and reduced toxicity.

In conclusion, O-2-(2-ethylphenyl)propylhydroxylamine (CAS No. 2228787-87-7) represents a promising compound with significant implications for both academic research and industrial applications. Its structural characteristics and biological potential make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, its role in advancing pharmaceutical science is likely to expand further.

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